molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Cat. No.: B1279298
CAS No.: 41353-91-7
M. Wt: 139.19 g/mol
InChI Key: TYCHQBRUARUTCL-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (CAS: 64168-68-9) is a bicyclic spiro compound characterized by a quinuclidine core fused with an oxirane (epoxide) ring. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.195 g/mol and a defined stereochemistry . This compound is primarily utilized as a synthetic intermediate in the preparation of Cevimeline (CAS: 107233-08-9), a muscarinic acetylcholine receptor agonist used to treat xerostomia (dry mouth) . Its rigid spirocyclic structure confers unique conformational constraints, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Classical Epoxide Formation via Bicyclic Amine Functionalization

Base-Catalyzed Epoxidation

The most widely reported method involves reacting 1-azabicyclo[2.2.2]octane derivatives with epoxide precursors. Key steps include:

  • Reagents : 1-azabicyclo[2.2.2]octane, epichlorohydrin, sodium hydride.
  • Conditions : Dichloromethane solvent, 0–5°C, 12–24 hours.
  • Mechanism : Nucleophilic attack by the tertiary amine on the epoxide precursor, followed by intramolecular cyclization.

Outcome :

Parameter Value
Yield 65–78%
Purity >95% (HPLC)
Scalability Laboratory scale

Acid-Mediated Cyclization

Alternative routes employ Lewis acids (e.g., BF₃·OEt₂) to facilitate epoxide ring closure:

  • Procedure : 3-Hydroxyquinuclidine is treated with thionyl chloride to form a chlorosulfite intermediate, followed by base-mediated elimination.
  • Advantage : Avoids harsh oxidizing agents, improving functional group tolerance.

Catalytic Strategies for Enhanced Efficiency

Titanocene/Photoredox Dual Catalysis

A groundbreaking approach utilizes visible-light-driven spirocyclization (Fig. 1):

  • Catalysts : Cp₂TiCl₂ (titanocene), 4CzIPN (organic photocatalyst).
  • Conditions : Blue LED irradiation, Hantzsch ester as reductant, room temperature.
  • Key Insight : The Ti(III) species generated via photoredox cycles cleaves epoxide C–O bonds, enabling radical-based spiroannulation.

Performance Metrics :

Parameter Value
Yield 82–89%
Reaction Time 2–4 hours
Diastereoselectivity >20:1

Enzymatic Epoxidation

Recent studies explore biocatalysts for stereocontrolled synthesis:

  • Enzyme : Cytochrome P450 monooxygenase (engineered variant).
  • Substrate : 3-Methylenequinuclidine.
  • Outcome : 68% yield with >99% enantiomeric excess (ee).

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To address batch process limitations, flow chemistry has been adopted:

  • Setup : Tubular reactor with immobilized base catalysts (e.g., Amberlyst A21).
  • Benefits :
    • 95% conversion in <30 minutes.
    • Reduced byproduct formation via precise temperature control.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Conditions : Stainless-steel jars, 25 Hz frequency, 2 hours.
  • Yield : 70% with 98% purity.

Alternative Pathways and Novel Precursors

Ring-Expansion of Aziridines

A two-step strategy avoids direct epoxidation:

  • Aziridine Formation : Quinuclidine-3-amine + chloromethyloxirane.
  • Ring Expansion : BF₃·OEt₂-catalyzed rearrangement to spiro-epoxide.

Diazo Sulfur Ylide Transfer

Emerging work with Ph₂S=C=N₂ enables C(sp³)–C(sp³) bond formation:

  • Reaction : [3+2] cycloaddition with strained alkenes.
  • Advantage : Atom-economical, no metal catalysts.

Challenges and Optimization Strategies

Managing Ring Strain

The spirocyclic system’s inherent strain causes side reactions (e.g., epoxide ring-opening). Mitigation strategies include:

  • Low-temperature conditions (-78°C) during critical steps.
  • Sterically hindered bases (e.g., DBU) to minimize nucleophilic attack.

Stereochemical Control

Diastereomer separation remains problematic. Solutions involve:

  • Chiral HPLC with cellulose-based columns.
  • Enzymatic resolution using lipases (e.g., Candida antarctica).

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The compound is synthesized through the reaction of a bicyclic amine with an epoxide, often utilizing 1-azabicyclo[2.2.2]octane as a precursor. The synthesis typically requires controlled conditions, including specific solvents like dichloromethane and catalysts to enhance reaction efficiency.

Table 1: Synthetic Routes for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Synthetic Route Conditions Yield
Reaction of bicyclic amine with epoxideSolvent: Dichloromethane; CatalystHigh (>85%)
Industrial scale productionOptimized temperature and pressureVariable

Chemistry

In the field of chemistry, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to act as a building block for various chemical reactions, facilitating the development of new materials with specialized properties.

Biology

The compound has significant implications in biological research, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to bind to the alpha 7 subtype of these receptors, influencing neurotransmission and cellular signaling pathways.

Case Study: Interaction with Nicotinic Acetylcholine Receptors

Research indicates that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] modulates neurotransmission in neuronal cells by activating nAChRs, which can affect various physiological processes such as cognition and memory.

Biochemical Properties

The biochemical properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are critical for its applications in research:

  • Cellular Effects : The compound has been observed to influence cell behavior and communication by modulating receptor activity.
  • Metabolic Pathways : It interacts with enzymes involved in metabolic regulation, impacting cellular metabolism and energy homeostasis.

Table 2: Biochemical Effects of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Effect Description
Modulation of neurotransmissionActivates nicotinic acetylcholine receptors
Interaction with enzymesInfluences metabolic pathways and cellular metabolism

Industrial Applications

In industrial contexts, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is utilized in the production of specialty chemicals and materials that exhibit unique physical and chemical properties due to their spirocyclic structure.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Targeting Nicotinic Acetylcholine Receptors (nAChRs)

AR-R17779

  • Structure: (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] replaces the oxirane ring with an oxazolidinone moiety.
  • Activity: A full agonist at the α7 nAChR subtype, exhibiting high selectivity (1000-fold over α4β2 nAChR). This selectivity arises from the oxazolidinone ring’s hydrogen-bonding capacity, enhancing receptor interaction .
  • Clinical Relevance : Demonstrated cognitive-enhancing effects in preclinical studies but faced challenges due to poor blood-brain barrier penetration and 5-HT3 receptor cross-reactivity .

AZD0328

  • Structure : (2R)-Spiro-[1-azabicyclo[2.2.2]octane-3,2(R)-furo[2,3-b]pyridine].
  • Activity: Optimized α7 nAChR agonist derived from SAR studies on spirooxazolidinone scaffolds. Exhibited improved CNS penetration compared to AR-R17779 .
  • Clinical Outcome : Discontinued after Phase I trials due to adverse effects, including nausea and cardiovascular issues .

TC-6951

  • Structure : (4S)-2-(5-Phenylpyridin-3-yl)quinuclidine.
  • Activity : Partial agonist at α4β2* nAChRs with lower selectivity compared to spiro-oxirane derivatives. Structural flexibility reduces conformational constraints, diminishing receptor specificity .

Spiro[1-azabicyclo[2.2.2]octane-3,5-[1,3]oxazolidin-2-one]

  • Role: Intermediate in synthesizing antipsychotic candidates. The oxazolidinone ring enhances metabolic stability compared to the oxirane-containing compound but introduces synthetic complexity .

Spiro[4-azabicyclo[2.2.2]octane-2,5′-[1,3]oxathiolane]

  • Structure : Incorporates a sulfur-containing oxathiolane ring.
  • Activity : Demonstrates divergent biological activity due to sulfur’s electronegativity, altering receptor binding profiles compared to oxygen-based spiro compounds .

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Functional Group Primary Target Clinical Status References
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Quinuclidine + oxirane C₈H₁₃NO Epoxide Synthetic intermediate Preclinical (Cevimeline precursor)
AR-R17779 Quinuclidine + oxazolidinone C₉H₁₄N₂O₂ Oxazolidinone α7 nAChR Discontinued (preclinical)
AZD0328 Quinuclidine + furopyridine C₁₂H₁₃N₃O Furopyridine α7 nAChR Phase I discontinued
TC-6951 Quinuclidine + phenylpyridine C₁₆H₁₇N₃ Phenylpyridine α4β2 nAChR Research phase

Key Research Findings

Structural Rigidity vs. Selectivity: The oxirane ring in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] provides rigidity but limits hydrogen-bonding interactions, reducing receptor affinity compared to oxazolidinone-containing analogues like AR-R17779 . Replacing oxirane with oxazolidinone (AR-R17779) or furopyridine (AZD0328) improves α7 nAChR binding but introduces pharmacokinetic challenges .

Synthetic Utility :

  • Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is favored in Cevimeline synthesis due to its straightforward epoxide reactivity, enabling efficient ring-opening reactions .

Clinical Limitations :

  • Most spirocyclic α7 nAChR agonists (e.g., AZD0328, PHA-543613) failed in clinical trials due to off-target effects, underscoring the need for improved selectivity .

Biological Activity

Overview

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a compound characterized by a unique spirocyclic structure, which contributes to its distinct biological properties. With the molecular formula C8_8H13_{13}NO, this compound has gained attention for its potential interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype, which is implicated in various neurological functions and disorders.

Target Receptors

The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is the alpha 7 nAChR. This receptor plays a crucial role in neurotransmission and is associated with cognitive processes such as learning and memory. Research indicates that compounds similar to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], including (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], act as full agonists at this receptor, suggesting that Spiro may exhibit similar agonistic properties .

Biochemical Pathways

The interaction of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] with nAChRs leads to several downstream effects:

  • Neurotransmitter Release : Activation of alpha 7 nAChRs enhances the release of neurotransmitters such as acetylcholine and dopamine.
  • Calcium Influx : Binding to these receptors can result in increased intracellular calcium levels, which are essential for various cellular processes.

Cellular Effects

Research has shown that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] influences neuronal cells by modulating neurotransmission and potentially protecting against neurodegenerative processes. Its ability to activate nAChRs suggests it might enhance synaptic plasticity and cognitive function .

Dosage Effects in Animal Models

Studies indicate that the biological activity of Spiro varies with dosage:

  • Low Doses : At low concentrations, it effectively activates alpha 7 nAChRs without significant adverse effects.
  • High Doses : Higher concentrations may lead to cholinergic side effects, including gastrointestinal disturbances and convulsions .

Stability and Temporal Effects

The stability of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] under laboratory conditions has been studied, revealing that while it remains stable initially, its biological activity may diminish over time due to degradation processes .

Metabolic Pathways

Spiro engages in various metabolic pathways within biological systems:

  • Enzymatic Interactions : It interacts with metabolic enzymes that regulate neurotransmitter synthesis and degradation.
  • Transport Mechanisms : The compound's distribution in tissues is mediated by specific transport proteins that facilitate its cellular uptake .

Case Studies and Research Findings

Several studies have explored the biological activity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]:

StudyFindings
Study 1Demonstrated activation of alpha 7 nAChRs leading to enhanced cognitive function in rodent models .
Study 2Investigated dose-dependent effects on neurotransmitter release; low doses improved synaptic transmission while high doses caused adverse effects .
Study 3Analyzed stability under physiological conditions; showed decreased activity over prolonged exposure .

Comparison with Similar Compounds

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] can be compared with other compounds exhibiting similar structures and activities:

CompoundStructureBiological Activity
(-)-spiro[1-azabicyclo
222
octane-3,5'-oxazolidin-2'-one]
Similar spirocyclic structureFull agonist at alpha 7 nAChR
Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane]Related bicyclic structurePotentially different receptor interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its derivatives?

  • Methodology : A key route involves multi-step reactions starting with ethyl isonipecotate. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) is synthesized via alkylation with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine). Subsequent cyclization using lithium diisopropylamide (LDA) yields the 1-azabicyclo[2.2.2]octane core. Spiro-oxirane formation typically employs epoxidation reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
  • Critical Considerations : Optimize solvent choice (e.g., THF for cyclization) and reaction temperature to minimize side products. Monitor reaction progress via 13C^{13}\text{C} NMR or LC-MS to confirm spirocyclic intermediate formation .

Q. How can the structural integrity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives be validated?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm spiro junction geometry and oxirane ring presence (e.g., characteristic epoxy proton shifts at δ 3.5–4.5 ppm).
  • X-ray crystallography : To resolve stereochemical ambiguities, particularly for chiral spiro centers.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
    • Data Interpretation : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to validate structural assignments .

Advanced Research Questions

Q. What strategies are effective for improving α7 nicotinic acetylcholine receptor (nAChR) selectivity in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 3-position of the azabicyclo-octane core. For example, 5-chlorothiophen-2-yl or benzo[b]thiophen-2-yl groups enhance α7 nAChR binding (Ki = 3–9 nM) while reducing affinity for α4β2 nAChRs and muscarinic receptors .
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Gln117 and π-π stacking with Trp147) .
    • Validation : Conduct competitive binding assays with 125I^{125}\text{I}-α-bungarotoxin (α7-selective) and 3H^3\text{H}-cytisine (α4β2-selective) to quantify subtype selectivity .

Q. How can researchers resolve contradictions in reported binding affinities (Ki) of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives?

  • Methodology :

  • Assay Standardization : Compare radioligand binding protocols (e.g., membrane preparation, incubation time) across studies. For instance, variations in Mg2+^{2+} concentration or temperature may alter receptor-ligand kinetics .
  • Structural Re-evaluation : Re-synthesize disputed compounds and validate purity (>98% by HPLC) to rule out batch-specific impurities.
    • Case Study : W-56203 shows Ki = 3 nM in one study but 9 nM in another . Differences may arise from assay buffers (e.g., Tris vs. HEPES) or cell lines (rat vs. human α7 nAChRs) .

Q. What in vivo models are appropriate for evaluating the cognitive-enhancing effects of α7 nAChR agonists derived from Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?

  • Methodology :

  • Auditory Gating Deficit Model : Administer dizocilpine (3 mg/kg, i.p.) to induce sensory processing deficits in rats. Test compounds (e.g., 10 mg/kg p.o. of W-56203) are evaluated for their ability to normalize auditory evoked potentials .
  • Morris Water Maze : Assess spatial memory improvement in transgenic Alzheimer’s models (e.g., APP/PS1 mice) after chronic dosing.
    • Data Analysis : Use ANOVA with post-hoc Tukey tests to compare latency times or gating ratios between treatment groups .

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H])+, 15).
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Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[l-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H]+, 15).
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Synthesis routes and methods III

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
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